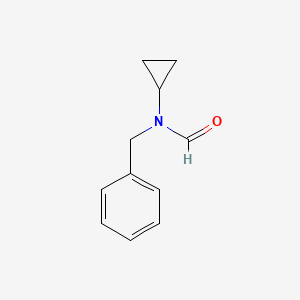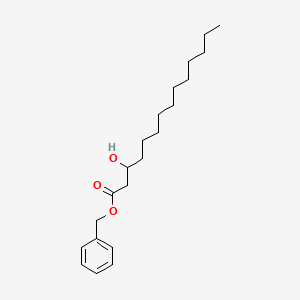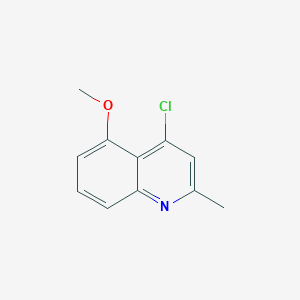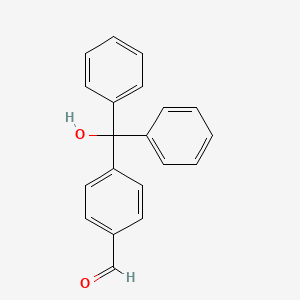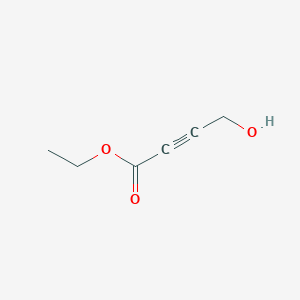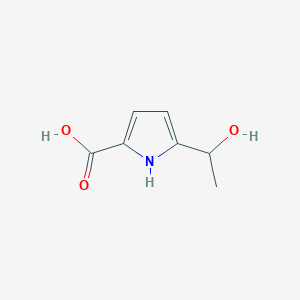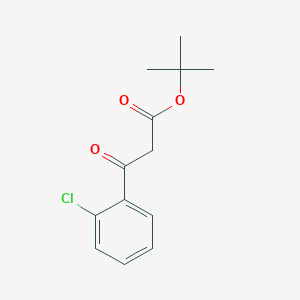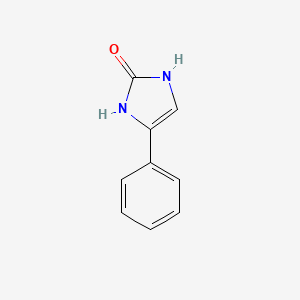
6α-Hydroxydexamethason
Übersicht
Beschreibung
6alpha-Hydroxydexamethasone is a metabolite of dexamethasone . It has a molecular weight of 408.466 and a chemical formula of C22H29FO6 . The IUPAC name for this compound is (1R,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-9b-fluoro-1,5,10-trihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one .
Molecular Structure Analysis
The molecular structure of 6alpha-Hydroxydexamethasone can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . This tool can deal with multiple structural models and volumetric data in the same window .Physical And Chemical Properties Analysis
6alpha-Hydroxydexamethasone has several physical and chemical properties. It has a logP value of 0.45, a pKa (Strongest Acidic) of 12.42, and a pKa (Strongest Basic) of -3 . It has a physiological charge of 0, a hydrogen acceptor count of 6, and a hydrogen donor count of 4 . Its polar surface area is 115.06 Å2, and it has a refractivity of 104.01 m3·mol-1 .Wissenschaftliche Forschungsanwendungen
Endokrinologie
6α-Hydroxydexamethason: ist ein aktiver Metabolit von Dexamethason, einem synthetischen Glukokortikoid. In der Endokrinologie wurde es auf seine Auswirkungen auf die Kortisolproduktion untersucht. So konnte beispielsweise in Tiermodellen gezeigt werden, dass es den Kortisolspiegel senkt, was bei Erkrankungen, bei denen Kortisol übermäßig produziert wird, wie z. B. beim Cushing-Syndrom, vorteilhaft sein kann .
Immunologie
In der immunologischen Forschung kann This compound eine Rolle bei der Modulation von Immunreaktionen spielen. Glukokortikoide sind bekannt für ihre starken entzündungshemmenden und immunsuppressiven Eigenschaften. Diese Verbindung könnte nützlich sein, um Autoimmunerkrankungen und Erkrankungen zu untersuchen, die durch chronische Entzündungen gekennzeichnet sind .
Neurowissenschaften
Die Anwendungen von This compound in den Neurowissenschaften könnten mit der Fähigkeit seiner Stammverbindung zusammenhängen, die Blut-Hirn-Schranke zu überwinden und Wirkungen auf das zentrale Nervensystem auszuüben. Es könnte verwendet werden, um Neuroinflammation und neurodegenerative Erkrankungen zu untersuchen, bei denen Entzündungen ein wichtiges pathologisches Merkmal sind .
Ophthalmologie
In der Ophthalmologie werden Glukokortikoide wie Dexamethason zur Reduzierung von Entzündungen nach Augenoperationen und bei verschiedenen Augenkrankheiten eingesetzt. This compound könnte auf seine okuläre Pharmakokinetik und sein Potenzial als entzündungshemmendes Mittel bei Augenkrankheiten untersucht werden .
Toxikologie
This compound: könnte in toxikologischen Studien von Bedeutung sein, insbesondere um den Metabolismus von Glukokortikoiden und ihre Wechselwirkungen mit anderen Arzneimitteln zu verstehen. Es kann als Modellverbindung dienen, um die Rolle von Cytochrom-P450-Enzymen beim Arzneimittelstoffwechsel zu untersuchen .
Rheumatoide Arthritis und Autoimmunität
Angesichts der immunmodulatorischen Wirkungen von Glukokortikoiden kann This compound therapeutische Implikationen bei Autoimmunerkrankungen wie rheumatoider Arthritis haben. Es könnte helfen, die Mechanismen der Glukokortikoidwirkung und -resistenz bei chronischen Autoimmunerkrankungen zu verstehen .
Cytochrom-P450-Enzymforschung
This compound: wird aus Dexamethason durch die Cytochrom-P450 (CYP)-Isoform CYP3A4 gebildet. Es kann verwendet werden, um die Aktivität des Enzyms, seine Rolle beim Arzneimittelstoffwechsel und die Auswirkungen genetischer Variationen auf die CYP3A4-Funktion zu untersuchen .
Wirkmechanismus
Target of Action
6alpha-Hydroxydexamethasone is an active metabolite of the synthetic glucocorticoid dexamethasone . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .
Mode of Action
6alpha-Hydroxydexamethasone, like dexamethasone, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
It is known that glucocorticoids like dexamethasone can inhibit phospholipase a2, leading to decreased formation of arachidonic acid derivatives . They also promote anti-inflammatory genes like interleukin-10 .
Pharmacokinetics
6alpha-Hydroxydexamethasone is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 . The pharmacokinetics of dexamethasone and its metabolites can exhibit time-dependent clearance, with the activity of CYP3A4 potentially induced when dexamethasone is persistently administered . This can result in auto-induction and time-dependent pharmacokinetics .
Result of Action
The molecular and cellular effects of 6alpha-Hydroxydexamethasone are likely to be similar to those of dexamethasone, given their similar structures and targets. These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Action Environment
The action, efficacy, and stability of 6alpha-Hydroxydexamethasone can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of 6alpha-Hydroxydexamethasone . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Biochemische Analyse
Biochemical Properties
6alpha-Hydroxydexamethasone interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic pathway involving the enzyme cytochrome P450, which catalyzes the hydroxylation of dexamethasone . The nature of these interactions is primarily biochemical, involving binding at the active sites of enzymes and subsequent modifications to the molecular structure of the compound .
Cellular Effects
The effects of 6alpha-Hydroxydexamethasone on various types of cells and cellular processes are largely derived from its parent compound, dexamethasone. Dexamethasone influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals
Molecular Mechanism
The mechanism of action of 6alpha-Hydroxydexamethasone at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a metabolite of dexamethasone, it is likely to share similar mechanisms of action . Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects .
Temporal Effects in Laboratory Settings
As a metabolite of dexamethasone, its stability and degradation are likely to be influenced by similar factors, including pH, temperature, and the presence of other metabolizing enzymes .
Dosage Effects in Animal Models
The effects of 6alpha-Hydroxydexamethasone at different dosages in animal models have not been extensively studied. Studies on dexamethasone have shown that its effects can vary with dosage, with higher doses often leading to more pronounced anti-inflammatory and immunosuppressive effects .
Metabolic Pathways
6alpha-Hydroxydexamethasone is involved in the metabolic pathways of dexamethasone. It is produced through the hydroxylation of dexamethasone, a reaction catalyzed by the enzyme cytochrome P450 . This pathway may also involve other enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 6alpha-Hydroxydexamethasone within cells and tissues are likely to be influenced by various factors, including its physicochemical properties and the presence of transport proteins. As a hydroxylated metabolite of dexamethasone, it may have different distribution characteristics compared to the parent compound .
Subcellular Localization
Given its biochemical properties and its formation through the metabolic pathways of dexamethasone, it is likely to be found in similar subcellular locations as dexamethasone, potentially including the cytoplasm and nucleus where the glucocorticoid receptor is located .
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSTEHLLHXILB-GQKYHHCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131354 | |
| Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111897-35-9 | |
| Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111897-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha-Hydroxydexamethasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111897359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.ALPHA.-HYDROXYDEXAMETHASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6G45GU49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




